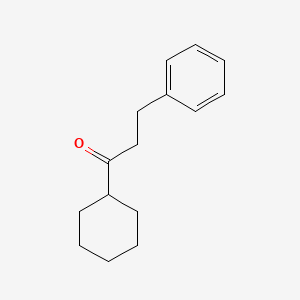

1-Cyclohexyl-3-phenylpropan-1-one

Descripción general

Descripción

Synthesis Analysis

PCCP can be synthesized by condensation of cyclohexanone with benzaldehyde using an acid catalyst. The product can be purified by recrystallization. The compound can be characterized using various spectroscopic techniques such as IR, NMR, and Mass Spectrometry.Molecular Structure Analysis

The molecular formula of 1-Cyclohexyl-3-phenylpropan-1-one is C15H20O . It has an average mass of 216.319 Da and a monoisotopic mass of 216.151413 Da .Chemical Reactions Analysis

Various analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry can be used to analyze PCCP. These methods are used to identify and quantify the compound in various samples.Aplicaciones Científicas De Investigación

Selective Allylic Oxidation

Selective allylic oxidation of cyclohexene, using metal-free catalysts like nitrogen-doped carbon nanotubes (NCNTs), demonstrates the efficiency of these catalysts in producing key intermediates such as 2-cyclohexen-1-one. This process, facilitated by molecular oxygen, highlights the potential of 1-Cyclohexyl-3-phenylpropan-1-one derivatives in green chemistry applications due to the high conversion rates and selectivity achieved, competing with traditional metal catalysts (Cao et al., 2014).

Intramolecular Excimer Formation

Research on diphenyl and triphenyl alkanes, including structures similar to 1-Cyclohexyl-3-phenylpropan-1-one, has unveiled unique fluorescence characteristics attributed to intramolecular excimer formation. This phenomenon, where excited and unexcited phenyl groups associate, is significant in the development of new materials and sensors, offering insights into the molecular configuration and photophysical properties of these compounds (Hirayama, 1965).

Gas-phase Reactions and Product Formation

The gas-phase reactions of β-phellandrene with OH radicals and ozone have identified 4-Isopropyl-2-cyclohexen-1-one as a significant product. This research underscores the environmental and atmospheric chemistry relevance of compounds related to 1-Cyclohexyl-3-phenylpropan-1-one, providing a basis for understanding reaction mechanisms and yields in atmospheric conditions (Hakola et al., 1993).

Iridium-catalyzed C-C Coupling

Iridium-catalyzed C-C coupling via transfer hydrogenation processes, using substrates like 1,3-cyclohexadiene, demonstrate the utility of 1-Cyclohexyl-3-phenylpropan-1-one derivatives in organic synthesis. These reactions afford carbonyl addition products, showcasing the catalyst's role in facilitating hydrogen donation and transfer, which is critical for developing new synthetic methodologies (Bower et al., 2008).

Theoretical Studies on Dehydrogenation

Theoretical studies on the dehydrogenation of 1,3-cyclohexadiene to phenyl on various surfaces provide insight into the adsorption energies and reaction barriers. Such studies are vital for understanding the catalytic processes at the molecular level, improving the efficiency and selectivity of chemical transformations relevant to 1-Cyclohexyl-3-phenylpropan-1-one derivatives (Ma & Wang, 2011).

Propiedades

IUPAC Name |

1-cyclohexyl-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBKBXCVHMMYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391139 | |

| Record name | 1-cyclohexyl-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-phenylpropan-1-one | |

CAS RN |

43125-06-0 | |

| Record name | 1-cyclohexyl-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)

![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)